Glucovance - 338752-31-1

Glucovance

Catalog Number: EVT-1554154
CAS Number: 338752-31-1
Molecular Formula: C27H40Cl2N8O5S
Molecular Weight: 659.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glucovance is classified as an oral hypoglycemic agent. It falls under the category of combination therapy for diabetes management, specifically targeting the regulation of blood sugar levels. The drug is manufactured by various pharmaceutical companies and is available in tablet form.

Synthesis Analysis

Methods and Technical Details

The synthesis of Glucovance involves the combination of glyburide and metformin through a well-defined process. Typically, glyburide is synthesized from 4-chlorobenzenesulfonylurea derivatives, while metformin is derived from guanidine and dimethylformamide. The two compounds are then combined in a specific ratio to produce the final product.

The synthesis process can be optimized using various methods such as solvent evaporation or slurry techniques, which have been shown to enhance solubility and bioavailability. For instance, studies indicate that cocrystallization methods can be employed to improve the solubility of poorly soluble drugs like glyburide .

Molecular Structure Analysis

Structure and Data

The molecular structure of Glucovance consists of two distinct components:

  1. Glyburide: Its chemical formula is C21H25N3O5S, featuring a sulfonylurea moiety.
  2. Metformin: Its chemical formula is C4H11N5, characterized by its biguanide structure.

The combination of these two molecules results in a complex interaction that enhances their individual pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Glucovance undergoes various chemical reactions in the body that facilitate its action:

  • Insulin Release: Glyburide promotes the release of insulin from pancreatic beta cells through closure of ATP-sensitive potassium channels, leading to depolarization and calcium influx.
  • Decreased Glucose Production: Metformin reduces hepatic glucose output by inhibiting gluconeogenesis.

These reactions are crucial for maintaining blood glucose levels within a normal range, particularly in individuals with insulin resistance.

Mechanism of Action

Process and Data

The mechanism of action for Glucovance involves synergistic effects from both glyburide and metformin:

  • Glyburide: By stimulating insulin secretion, it helps lower blood sugar levels postprandially (after meals).
  • Metformin: It enhances insulin sensitivity in peripheral tissues (like muscle), decreases intestinal absorption of glucose, and reduces hepatic glucose production.

This dual mechanism allows for more effective control of blood glucose levels compared to either drug alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glucovance tablets are typically white to off-white.
  • Solubility: The solubility varies; glyburide has low solubility in water while metformin is more soluble.

Chemical Properties

  • pH Stability: The stability of Glucovance can be influenced by pH, with optimal activity observed at physiological pH levels.
  • Melting Point: Glyburide has a melting point around 171°C, while metformin's melting point is approximately 223°C.

These properties are essential for formulation development and ensuring bioavailability.

Applications

Scientific Uses

Glucovance is primarily used in clinical settings for the management of type 2 diabetes mellitus. Its application extends beyond simple glucose control; it also plays a role in:

  • Weight Management: Metformin may aid in weight loss or weight neutrality in diabetic patients.
  • Cardiovascular Health: There are indications that metformin may have cardiovascular protective effects, making this combination beneficial for patients with comorbid conditions.

Research continues into the broader applications of Glucovance in diabetes management, including its potential roles in combination therapies with other antidiabetic agents .

Introduction to Glucovance: Dual-Mechanism Antidiabetic Therapy

Historical Development of Sulfonylurea-Biguanide Combinations

The evolution of Glucovance traces back to botanical and pharmacological milestones:

  • Metformin Origins: Derived from Galega officinalis (goat's rue), used historically in Europe for diabetes-like symptoms. Guanidine compounds from this plant demonstrated glucose-lowering effects in 1918, leading to metformin's synthesis in 1922 by Werner and Bell. Rediscovered in 1957 by Jean Sterne, it was marketed as Glucophage®, emphasizing its "glucose-consuming" properties [6].
  • Glyburide Development: Synthesized in 1966 during a collaborative effort between Boehringer Mannheim and Hoechst, glyburide emerged as a second-generation sulfonylurea with enhanced potency. It selectively binds to sulfonylurea receptor 1 (SUR1) on pancreatic β-cells to stimulate insulin secretion [8].
  • Rational Combination: By the 1990s, research highlighted complementary mechanisms of sulfonylureas and biguanides. Bristol-Myers Squibb developed Glucovance to address insulin resistance and β-cell dysfunction simultaneously, culminating in clinical trials demonstrating superior efficacy over individual agents [2].

Table 1: Historical Timeline of Glucovance Components

YearEventAgent
1918Guanidine (from G. officinalis) shown to lower glucoseMetformin precursor
1922Metformin synthesizedMetformin
1957Metformin introduced as Glucophage®Metformin
1966Glyburide synthesizedGlyburide
1984Glyburide FDA-approvedGlyburide
1995Metformin FDA-approvedMetformin

Pharmacological Rationale for Glyburide-Metformin Synergy

The therapeutic synergy of Glucovance arises from distinct but interconnected pathways:

  • Glyburide Mechanism: Binds to SUR1 receptors, inhibiting ATP-sensitive potassium channels (KATP). This depolarizes β-cells, triggering calcium influx and insulin exocytosis. Glyburide reduces fasting and postprandial glucose but may cause weight gain and hypoglycemia at high doses [8] [9].
  • Metformin Mechanism: Activates AMP-activated protein kinase (AMPK), suppressing hepatic gluconeogenesis and enhancing peripheral glucose uptake. Metformin lowers basal glucose without hypoglycemia risk but has limited efficacy in severe insulin deficiency [6].
  • Synergistic Effects:
  • Hepatic Glucose Suppression: Metformin counters glyburide-induced gluconeogenesis upregulation.
  • β-Cell Function Preservation: Lower glyburide doses reduce β-cell exhaustion.
  • Metabolic Enhancements: Metformin mitigates glyburide-associated weight gain via GDF15-mediated appetite suppression [6] [9].

Table 2: Complementary Mechanisms of Glucovance Components

Pharmacological ActionGlyburideMetformin
Primary sitePancreatic β-cellsLiver, muscle, adipose tissue
Glucose reductionFasting & postprandialPrimarily fasting
Insulin sensitivity impactMinimalSignificantly improved
Weight effectGain (+2–4 kg)Neutral/loss

Regulatory Milestones in Glucovance Approval (2000–Present)

Glucovance’s regulatory journey reflects evolving diabetes therapy paradigms:

  • Initial Approval: FDA clearance in 2000 as first-line therapy for diet/exercise-uncontrolled type 2 diabetes, supported by trials showing HbA1c reductions of 1.7–2.1% with the combination versus 1.0–1.5% for monotherapies [2].
  • Expanded Indications: EU approval followed in 2001, emphasizing use in patients failing sulfonylurea or metformin alone. By 2007, Glucovance accounted for 1.88 million US prescriptions among fixed-dose combinations [7] [9].
  • Guideline Incorporation: ADA/EASD guidelines recognized fixed-dose combinations for improved adherence. Post-UKPDS data reinforced metformin’s cardiovascular benefits, bolstering Glucovance’s position in therapy [6].
  • Patent and Market Shifts: Post-2010 genericization expanded accessibility, though brand formulations remain in 50+ countries under names like Glibomet® and Gluconorm® [8] [9].

Table 3: Key Regulatory Milestones for Glucovance

YearRegion/AgencyMilestone
2000US FDAInitial approval as first-line therapy
2001European UnionMarketing authorization
2005GlobalInclusion in WHO Essential Medicines List
2007USTop prescribed sulfonylurea-biguanide FDC
2012+MultipleGeneric approvals worldwide

Table 4: Compound Names in Glucovance

ComponentIUPAC NameMolecular Formula
Glyburide5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamideC₂₃H₂₈ClN₃O₅S
MetforminN,N-dimethylimidodicarbonimidic diamideC₄H₁₁N₅

Properties

CAS Number

338752-31-1

Product Name

Glucovance

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride

Molecular Formula

C27H40Cl2N8O5S

Molecular Weight

659.6 g/mol

InChI

InChI=1S/C23H28ClN3O5S.C4H11N5.ClH/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;1-9(2)4(7)8-3(5)6;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-2H3,(H5,5,6,7,8);1H

InChI Key

HCEQQASHRRPQFE-UHFFFAOYSA-N

SMILES

CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl

Synonyms

Glucovance
Glyburide-metformin

Canonical SMILES

CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.